3-Cyclopropoxypyridine-2,4-dicarboxylic acid
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Overview
Description
3-Cyclopropoxypyridine-2,4-dicarboxylic acid is a chemical compound with the molecular formula C10H9NO5 It features a pyridine ring substituted with a cyclopropoxy group and two carboxylic acid groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,4-dicarboxylic acid typically involves the cyclopropanation of pyridine derivatives followed by carboxylation. One common method involves the reaction of cyclopropyl bromide with pyridine-2,4-dicarboxylic acid under basic conditions to introduce the cyclopropoxy group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Cyclopropoxypyridine-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include metabolic processes and signal transduction pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridine-4,4′-dicarboxylic acid: A similar compound with two pyridine rings and carboxylic acid groups, used in coordination chemistry and materials science.
3,4-Pyridinedicarboxylic acid: Another pyridine derivative with carboxylic acid groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-Cyclopropoxypyridine-2,4-dicarboxylic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c12-9(13)6-3-4-11-7(10(14)15)8(6)16-5-1-2-5/h3-5H,1-2H2,(H,12,13)(H,14,15) |
InChI Key |
XBMNRIKNWRZWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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